molecular formula C19H15BF4 B1586037 Triphenylcarbenium tetrafluoroborate CAS No. 341-02-6

Triphenylcarbenium tetrafluoroborate

Cat. No.: B1586037
CAS No.: 341-02-6
M. Wt: 330.1 g/mol
InChI Key: VQXBOEYKSVVPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylcarbenium tetrafluoroborate, also known as trityl fluoroborate, is a chemical compound with the molecular formula C19H15BF4 . It is widely used in organic reactions . It is involved in the abstraction of the H-atom of alcohols and their O-substituted derivatives, resulting in oxidation to the ketones. It is also used in the oxidation of TMS ethers to ketones, secondary alcohols to ketones, and secondary diols to α-hydroxy ketones .


Synthesis Analysis

This compound is synthesized using various methods. One method involves using triphenylcarbinol and 48% fluoroboric acid, while removing water from the reaction mixture by adding acetic anhydride . Another method developed by Olah et al. in 1972 uses trityl chloride and anhydrous tetrafluoroboric acid dimethyl etherate in dry benzene .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H15BF4 .


Chemical Reactions Analysis

This compound is involved in various organic reactions such as dehydrogenation, deprotection of ketone acetals, alkyl ethers, oxidation of silyl enol ethers, preparation of cationic organometallics or organic complexes, as a polymerization catalyst and as a Lewis acid catalyst .


Physical And Chemical Properties Analysis

This compound is a yellow to brown or green powder . It is insoluble in water but soluble in methanol . It has a melting point range of 205 - 215 °C .

Scientific Research Applications

Carbofluorination Reactions

  • Fluorine-Containing Pyrrolizidines Synthesis : Triphenylcarbenium tetrafluoroborate has been used in the diastereoselective synthesis of fluorine-containing pyrrolizidines, demonstrating its efficiency in promoting carbofluorination reactions. This application is particularly significant in the synthesis of complex organic compounds (Yeh, Chen, Huang, & Weng, 2015).

Cycloaddition Processes

  • Formal [3+2] Cycloadditions : It has been effectively utilized in the formal [3+2] cycloaddition with styrenes, leading to the production of 1,1-diphenyl-3-arylindanes. This highlights its role in facilitating complex cycloaddition reactions (Surapanich, Chaisuwan, Kuhakarn, & Reutrakul, 2016).

Novel Compound Synthesis

  • Synthesis of Benzo[c]thio- and Benzo[c]selenophen-2-ium Tetrafluoroborates : The compound has been used in the synthesis of novel 1H-benzo[c]chalcogenophenium salts. This application is crucial in expanding the range of available organometallic compounds (Nagahora, Takemoto, Fujii, Shioji, & Okuma, 2017).

Gold Carbenoid Complex Synthesis

  • Gold Carbenoid Complex : this compound played a key role in the synthesis of a gold carbenoid complex, demonstrating its utility in the formation of unique metal-organic frameworks (Harris & Widenhoefer, 2014).

Broad Chemical Applications

  • Versatile Uses in Chemical Processes : Its applications extend to various chemical processes such as a catalyst in C–C bond formation, dye chemistry, and as an activator in polymerization reactions. This underlines its versatility in diverse chemical transformations (Baghery, Zarei, Zolfigol, Mallakpour, & Behranvand, 2020).

Mechanism of Action

Target of Action

Triphenylcarbenium tetrafluoroborate is primarily targeted towards organic reactions . It is used in the laboratory for the synthesis of substances . The compound’s primary targets are alcohols and their O-substituted derivatives, as well as TMS ethers .

Mode of Action

This compound interacts with its targets through a process known as abstraction of the-H atom . This interaction results in the oxidation of alcohols and their O-substituted derivatives to ketones . Similarly, TMS ethers are also oxidized to ketones .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is involved in the synthesis of substituted dihydroazulene photo switches, carbene-based Lewis pairs for hydrogen activation, 1,3-Dipolar cycloaddition reactions for preparation of α-amino-β-hydroxy esters, oxidation of allenic compounds, Mukaiyama aldol addition reactions, and ionic hydrogenation .

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in methanol . This solubility profile may impact its bioavailability.

Result of Action

The result of this compound’s action is the oxidation of alcohols and their O-substituted derivatives to ketones . This oxidation also applies to TMS ethers . Additionally, the compound serves as a reactant in various synthesis processes .

Action Environment

This compound is sensitive to environmental factors. It reacts violently with water , indicating that its action, efficacy, and stability can be significantly influenced by the presence of water. It is also sensitive to moisture and should be stored away from bases, heat, and oxidizing agents .

Safety and Hazards

Triphenylcarbenium tetrafluoroborate is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It reacts violently with water .

Properties

IUPAC Name

diphenylmethylbenzene;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXBOEYKSVVPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883366
Record name Methylium, triphenyl-, tetrafluoroborate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow odorless powder; [Alfa Aesar MSDS]
Record name Triphenylcarbenium tetrafluoroborate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21793
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

341-02-6
Record name Methylium, triphenyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylium, triphenyl-, tetrafluoroborate(1-) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylium, triphenyl-, tetrafluoroborate(1-) (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methylium, triphenyl-, tetrafluoroborate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trityl tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylcarbenium tetrafluoroborate
Reactant of Route 2
Triphenylcarbenium tetrafluoroborate
Reactant of Route 3
Triphenylcarbenium tetrafluoroborate
Reactant of Route 4
Triphenylcarbenium tetrafluoroborate
Reactant of Route 5
Triphenylcarbenium tetrafluoroborate
Reactant of Route 6
Triphenylcarbenium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.